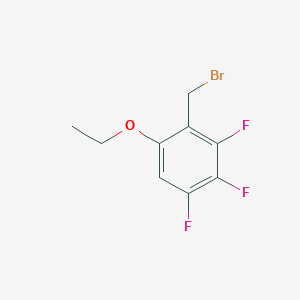

6-乙氧基-2,3,4-三氟苄基溴

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of brominated aromatic compounds is a common theme in the provided papers. For instance, the synthesis of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate involves starting from tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur, followed by coupling with an aromatic aldehyde to afford the corresponding Schiff base compounds . Similarly, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid is described, involving reactions with methylamine and sodium methoxide, followed by bromination . These methods suggest that the synthesis of 6-Ethoxy-2,3,4-trifluorobenzyl bromide might also involve halogenation reactions, possibly starting with a fluorinated ethoxybenzene derivative.

Molecular Structure Analysis

X-ray crystallography and DFT analyses are common techniques used to determine the molecular structure of brominated compounds. For example, the molecular and crystal structure of a Schiff base compound is characterized by X-ray crystallographic analysis, revealing intramolecular hydrogen bonds . Another study uses X-ray diffraction to determine the crystal structure of a brominated chroman derivative, with the structure involving intermolecular hydrogen bonds and non-covalent interactions responsible for crystal packing . These techniques could be applied to 6-Ethoxy-2,3,4-trifluorobenzyl bromide to elucidate its molecular structure and understand the influence of the ethoxy and trifluoromethyl groups on its geometry and stability.

Chemical Reactions Analysis

The papers discuss various chemical reactions involving brominated compounds. For instance, the bromination of benzylidenefluorenes and the subsequent reactions leading to various dibromo and tribromo derivatives are explored . Another study investigates the bromination of 2,6-dimethyl-4-methoxybenzyl alcohols and derivatives, which is influenced by the electronegativity of benzyl substituents . These studies indicate that bromination reactions can be complex and are affected by the presence of other functional groups, which would be relevant when considering the chemical reactions of 6-Ethoxy-2,3,4-trifluorobenzyl bromide.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds are influenced by their molecular structure. The presence of electron-donating or withdrawing groups, as well as the overall molecular geometry, can affect properties such as solubility, melting point, and reactivity. While the papers do not directly discuss the properties of 6-Ethoxy-2,3,4-trifluorobenzyl bromide, they do provide insights into how substituents like methoxy and bromo groups can influence the properties of related compounds . For example, the presence of intramolecular hydrogen bonds can affect the stability and reactivity of a compound . Therefore, the ethoxy and trifluoromethyl groups in 6-Ethoxy-2,3,4-trifluorobenzyl bromide would likely have a significant impact on its physical and chemical properties.

科学研究应用

合成与表征

- 离子液体制备:在 Kärnä、Lahtinen 和 Valkonen(2009 年)的一项研究中,使用醚官能化烷基溴化物合成了新的季铵盐,包括类似于 6-乙氧基-2,3,4-三氟苄基溴的衍生物。对这些化合物进行了表征,以了解其形成低熔点铵基离子液体的潜力,该离子液体在绿色化学和工业过程中具有广泛的应用 (Kärnä, Lahtinen, & Valkonen, 2009).

抗癌评价

- 抗癌活性研究:在 Bekircan、Kucuk、Kahveci 和 Bektaş(2008 年)进行的研究中,合成了新的 4-氨基-3-(对甲氧基苄基)-4,5-二氢-1,2,4-三唑-5-酮衍生物,表明了与 6-乙氧基-2,3,4-三氟苄基溴相关的化合物在抗癌应用中的潜在用途。对这些化合物针对多种癌细胞系的有效性进行了评估 (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).

放射性示踪剂合成

- 用于 PET 的放射性示踪剂合成:Zaitsev、Fedorova、Mosevich、Kuznetsova、Gomzina 和 Krasikova(2002 年)开发了氟苄基溴化物的合成程序,与 6-乙氧基-2,3,4-三氟苄基溴密切相关,用于不对称合成氟化 α-氨基酸。这些化合物在正电子发射断层扫描(PET)放射性示踪剂的生产中至关重要,PET 是医学成像中的重要工具 (Zaitsev 等人,2002 年).

结构性质和合成

- 结构性质分析:Pan、Cheung、Harris、Constable 和 Housecroft(2005 年)通过粉末 X 射线衍射数据确定了苄基溴的甲氧基衍生物的结构性质,其中包括与 6-乙氧基-2,3,4-三氟苄基溴在结构上相似的化合物。这项研究对于了解这些化合物的影响其在合成和材料科学中应用的物理特性非常重要 (Pan, Cheung, Harris, Constable, & Housecroft, 2005).

安全和危害

6-Ethoxy-2,3,4-trifluorobenzyl bromide is likely to be hazardous. Similar compounds like 2,3,4-Trifluorobenzyl bromide are known to cause severe skin burns and eye damage, and may cause respiratory irritation . Proper safety measures should be taken when handling this compound, including wearing protective gloves, clothing, and eye/face protection .

作用机制

Target of Action

The primary target of 6-Ethoxy-2,3,4-trifluorobenzyl bromide is the respiratory system

Mode of Action

It’s known that the compound may be used to synthesize phase-transfer catalysts (ptcs) , which suggests it could interact with its targets through a catalytic mechanism.

Result of Action

Safety data sheets indicate that it can cause severe skin burns and eye damage , suggesting that it has significant cytotoxic effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 6-Ethoxy-2,3,4-trifluorobenzyl bromide. For instance, it’s recommended to handle the compound only outdoors or in a well-ventilated area . Additionally, it’s noted that the compound’s vapors are heavier than air and may accumulate in confined spaces .

属性

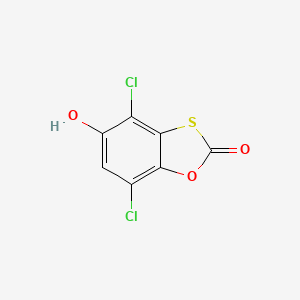

IUPAC Name |

2-(bromomethyl)-1-ethoxy-3,4,5-trifluorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3O/c1-2-14-7-3-6(11)9(13)8(12)5(7)4-10/h3H,2,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJFNNXQODYHRHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C(=C1CBr)F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Ethoxy-2,3,4-trifluorobenzyl bromide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-butyl-1-(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B3008150.png)

![5-chloro-N-cyclopropyl-N-[(2-fluorophenyl)methyl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B3008151.png)

![2-[4-(Benzyloxy)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B3008152.png)

![4-[3-(2-Chloro-7-ethoxyquinolin-3-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B3008155.png)

![N-(4-chlorophenyl)-3-ethyl-N-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B3008157.png)

![4-Methyl-2-[(oxolan-2-yl)methoxy]pyrimidine](/img/structure/B3008159.png)

![5-[(Tert-butyldimethylsilyl)oxy]pentan-2-one](/img/structure/B3008164.png)

![N-[Cyano-[4-(trifluoromethoxy)phenyl]methyl]-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxamide](/img/structure/B3008165.png)

![7-(4-ethoxy-3-methoxyphenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3008166.png)